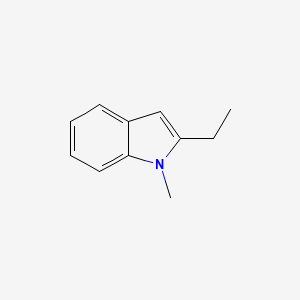
2-Ethyl-1-methyl-1h-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-methyl-1h-indole is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
1. Precursor for Heterocyclic Compounds
2-Ethyl-1-methyl-1H-indole serves as a precursor for synthesizing various heterocyclic compounds, including carbazoles, triazoles, and pyrazoles. These derivatives are essential in medicinal chemistry due to their biological activities. For example, indole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells .
2. Reaction Mechanisms
The compound undergoes various chemical reactions, such as oxidation and reduction. For instance, it can be oxidized to form carboxylic acids using potassium permanganate or chromium trioxide. Reduction can convert the aldehyde group to a primary alcohol using sodium borohydride or lithium aluminum hydride .
Biological Activities
1. Anticancer Properties
Research indicates that this compound derivatives demonstrate significant anticancer activity. They have been shown to interact with specific biomolecules, leading to enzyme inhibition and modulation of gene expression. This interaction is crucial for regulating cell growth and proliferation, making these compounds potential candidates for cancer therapeutics .
2. Antimicrobial Effects
Indole derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents .
Industrial Applications
1. Dyes and Pigments
The unique properties of this compound make it suitable for developing dyes and pigments used in various industries. Its ability to form stable complexes with metals enhances its application in textile and coating industries .
2. Pharmaceutical Development
This compound is integral in pharmaceutical research, particularly in developing drugs targeting diseases like cancer and infectious diseases. Its derivatives are being explored for their potential therapeutic effects, leading to novel treatment options .
Data Table: Summary of Applications
| Application Area | Specific Uses | Example Findings |
|---|---|---|
| Chemical Synthesis | Precursor for heterocycles | Synthesis of carbazoles and triazoles |
| Biological Activity | Anticancer and antimicrobial properties | Induces apoptosis in cancer cells |
| Industrial Applications | Development of dyes and pigments | Stable metal complexes |
| Pharmaceutical Research | Drug development for cancer and infectious diseases | Promising therapeutic candidates |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated that low concentrations induced significant apoptosis while higher concentrations resulted in toxicity. This highlights the compound's potential therapeutic window in cancer treatment .
Case Study 2: Antimicrobial Evaluation
In another study, derivatives of this compound were tested against common bacterial strains. The results indicated a notable inhibition of bacterial growth, supporting the compound's application as an antimicrobial agent .
Propriétés
Numéro CAS |
65136-45-0 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-ethyl-1-methylindole |
InChI |
InChI=1S/C11H13N/c1-3-10-8-9-6-4-5-7-11(9)12(10)2/h4-8H,3H2,1-2H3 |
Clé InChI |
IDZQIRPRRGQQRF-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=CC=CC=C2N1C |
SMILES canonique |
CCC1=CC2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















